molecular formula C6H11F5Si B14542586 Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane CAS No. 62281-40-7

Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane

Cat. No.: B14542586
CAS No.: 62281-40-7
M. Wt: 206.23 g/mol
InChI Key: SWUFKZFQDIXKEI-UHFFFAOYSA-N
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Description

Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane: is an organosilicon compound with the molecular formula C6H11F5Si. It is a colorless liquid commonly used in organic synthesis, particularly for introducing the pentafluoropropyl group into various molecules. This compound is known for its unique chemical properties, which make it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with pentafluoropropane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pentafluoropropyl group is replaced by other nucleophiles.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon bonds.

    Reduction Reactions: It can be reduced to form different silane derivatives.

Common Reagents and Conditions:

Major Products:

    Substituted Silanes: Products include various substituted silanes with different functional groups.

    Fluorinated Compounds:

Scientific Research Applications

Chemistry: This modification can enhance the chemical and physical properties of target molecules, making them more suitable for specific applications .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, to study their interactions and functions.

Industry: In the industrial sector, Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane is used in the production of specialty chemicals, coatings, and materials with unique properties. Its ability to introduce fluorinated groups makes it valuable in creating materials with enhanced resistance to heat, chemicals, and wear .

Mechanism of Action

The mechanism of action of Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane involves the formation of reactive intermediates, such as pentafluoropropyl radicals or anions, which can then react with various substrates. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane is unique due to its ability to introduce the pentafluoropropyl group, which imparts distinct chemical and physical properties to the target molecules. This makes it particularly valuable in applications requiring enhanced stability, reactivity, and resistance to harsh conditions .

Properties

CAS No.

62281-40-7

Molecular Formula

C6H11F5Si

Molecular Weight

206.23 g/mol

IUPAC Name

trimethyl(1,1,1,3,3-pentafluoropropan-2-yl)silane

InChI

InChI=1S/C6H11F5Si/c1-12(2,3)4(5(7)8)6(9,10)11/h4-5H,1-3H3

InChI Key

SWUFKZFQDIXKEI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C(F)F)C(F)(F)F

Origin of Product

United States

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